molecular formula C17H21FN2O6S2 B13744220 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 19188-74-0

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B13744220
CAS No.: 19188-74-0
M. Wt: 432.5 g/mol
InChI Key: PWTCASUXWIITJY-UHFFFAOYSA-N
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Description

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with the molecular formula C₁₇H₂₁FN₂O₆S₂ and a molecular weight of 432.4868 . This compound is known for its unique chemical structure, which includes both sulfonyl fluoride and ethanesulfonic acid groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Aminophenyl Propanoyl Intermediate: This step involves the reaction of 4-aminophenylpropanoic acid with a suitable reagent to form the aminophenyl propanoyl intermediate.

    Sulfonylation: The intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to introduce the sulfonyl fluoride group.

    Addition of Ethanesulfonic Acid: Finally, ethanesulfonic acid is added to the reaction mixture to complete the synthesis

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid can be compared with other sulfonyl fluoride compounds, such as:

The unique combination of functional groups in this compound makes it particularly valuable in research and industrial applications.

Properties

CAS No.

19188-74-0

Molecular Formula

C17H21FN2O6S2

Molecular Weight

432.5 g/mol

IUPAC Name

4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C15H15FN2O3S.C2H6O3S/c16-22(20,21)14-8-6-13(7-9-14)18-15(19)10-3-11-1-4-12(17)5-2-11;1-2-6(3,4)5/h1-2,4-9H,3,10,17H2,(H,18,19);2H2,1H3,(H,3,4,5)

InChI Key

PWTCASUXWIITJY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N

Origin of Product

United States

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